molecular formula C9H7NO3 B187970 7-Methoxyindoline-2,3-dione CAS No. 84575-27-9

7-Methoxyindoline-2,3-dione

Cat. No.: B187970
CAS No.: 84575-27-9
M. Wt: 177.16 g/mol
InChI Key: URXIUXOJSICGOD-UHFFFAOYSA-N
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Description

7-Methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H7NO3. It is a derivative of indoline, characterized by the presence of a methoxy group at the 7th position and a dione functional group at the 2nd and 3rd positions. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

7-Methoxyindoline-2,3-dione plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of EP3 receptor agonists. The EP3 receptor is involved in various biological functions, including digestion, nervous system regulation, renal reabsorption, and uterine contraction activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively studied. Its role as an intermediate in the synthesis of EP3 receptor agonists suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with the EP3 receptor . This receptor is known to modulate activities such as gastric acid secretion inhibition and uterine contraction, indicating potential cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are crucial factors to consider. The compound is stable when sealed in a dry environment at room temperature . Long-term effects on cellular function have not been extensively studied, but its role as an intermediate in EP3 receptor agonist synthesis suggests potential long-term impacts on cellular processes regulated by this receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindoline-2,3-dione typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Methoxylation: 4-hydroxybenzaldehyde is treated with methyl iodide in the presence of potassium carbonate and dimethyl sulfoxide at 60°C to yield 4-methoxybenzaldehyde.

    Formation of Azide: 4-methoxybenzaldehyde is then reacted with methyl azidoacetate in methanol, followed by the addition of sodium methoxide at -8°C to form the azide intermediate.

    Cyclization: The azide intermediate is cyclized by heating in xylene to produce 6-methoxyindole-2-carboxylate.

    Hydrolysis: The ester group is hydrolyzed using sodium hydroxide in methanol to yield 6-methoxyindole-2-carboxylic acid.

    Oxidation: Finally, the carboxylic acid is oxidized to this compound using N,N-dichlorocarbamate in acetic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form indoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products:

Scientific Research Applications

7-Methoxyindoline-2,3-dione has several applications in scientific research:

Comparison with Similar Compounds

    7-Methylindoline-2,3-dione: Similar structure but with a methyl group instead of a methoxy group.

    6-Methoxyindoline-2,3-dione: Similar structure but with the methoxy group at the 6th position.

    Indoline-2,3-dione: Lacks the methoxy group.

Uniqueness: 7-Methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXIUXOJSICGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399177
Record name 7-methoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84575-27-9
Record name 7-methoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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